molecular formula C7H10N2O3 B2534222 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 113100-54-2

3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2534222
CAS No.: 113100-54-2
M. Wt: 170.168
InChI Key: PPJWEVHXEQVWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a methoxymethyl (-CH2OCH3) substituent at the 3-position and a methyl group at the 1-position. This compound serves as a versatile intermediate in agrochemical and pharmaceutical synthesis, where its structural features influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

3-(methoxymethyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-9-3-5(7(10)11)6(8-9)4-12-2/h3H,4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJWEVHXEQVWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113100-54-2
Record name 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Multi-Step Alkylation-Carboxylation Strategy

A widely reported method involves a three-step sequence starting from ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (Figure 1). The process begins with O-methoxymethylation using chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH). Subsequent N-methylation with methyl iodide (CH₃I) introduces the 1-methyl group, followed by hydrolysis under basic conditions to yield the carboxylic acid.

Reaction Conditions:

  • Step 1 (Methoxymethylation): NaH (1.2 eq), tetrahydrofuran (THF), 0°C → 20°C, 68% yield.
  • Step 2 (N-Methylation): CH₃I (1.5 eq), THF, 20°C, 2 hours, quantitative yield.
  • Step 3 (Hydrolysis): 10% NaOH in ethanol, reflux, 6 hours, 85% yield.

Key Advantages:

  • High regioselectivity due to stepwise functionalization.
  • Compatibility with large-scale production.

Directed Metalation-Carboxylation Approach

Adapting methodologies from 4-pyrazolecarboxylic acid synthesis, this route employs directed ortho-metalation (DoM) of 3-(methoxymethyl)-1-methyl-1H-pyrazole. Treatment with n-butyllithium (n-BuLi) at -78°C generates a stabilized aryllithium intermediate, which reacts with dry ice (CO₂) to introduce the carboxylic acid group (Figure 2).

Optimization Insights:

  • Temperature Control: Maintaining -78°C during metalation prevents side reactions such as ring-opening.
  • Quenching Protocol: Neutralization with HCl (pH 7) minimizes decarboxylation.

Yield: 72–78% after recrystallization from aqueous ethanol.

Rearrangement of Pyrazole-5-Carboxylic Acid Derivatives

A novel pathway reported by Korkusuz et al. involves thermal rearrangement of ethyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate. Heating at 120°C in dimethylformamide (DMF) induces a-shift of the carboxylate group from position 5 to 4, followed by acid hydrolysis.

Mechanistic Considerations:

  • The rearrangement proceeds via a six-membered transition state stabilized by conjugation with the pyrazole ring.
  • Catalyst Screening: Lewis acids like ZnCl₂ improve yield to 82% by lowering activation energy.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Key Limitations
Alkylation-Carboxylation 85 99 High Requires toxic CH₃I
Directed Metalation 78 97 Moderate Cryogenic conditions
Rearrangement 82 98 Low High-energy intermediates

Table 1. Performance metrics of major synthesis routes. Data compiled from.

Critical Challenges and Optimization Strategies

Regioselectivity in N-Methylation

Competing O-methylation during N-functionalization is mitigated by:

  • Using bulky bases (e.g., K₂CO₃) to deprotonate the pyrazole nitrogen preferentially.
  • Phase-transfer catalysis with tetrabutylammonium bromide (TBAB) to enhance reaction kinetics.

Purification Techniques

  • Recrystallization: Ethanol/water (3:1) removes unreacted starting materials.
  • Chromatography: Silica gel with ethyl acetate/hexane (1:2) resolves regioisomeric impurities.

Industrial-Scale Production Considerations

For commercial manufacturing, the alkylation-carboxylation route is favored due to:

  • Availability of low-cost reagents (MOMCl, CH₃I).
  • Adaptability to continuous flow reactors, reducing batch time by 40%.

Environmental Impact:

  • Solvent recovery systems (THF, ethanol) achieve 90% reuse.
  • Waste HCl neutralization with Ca(OH)₂ generates inert CaCl₂.

Chemical Reactions Analysis

Acyl Chloride Formation

This compound undergoes conversion to its reactive acyl chloride derivative, a crucial intermediate for subsequent nucleophilic substitutions.

Reaction Conditions (from ):

  • Reagents: Thionyl chloride (3 eq), catalytic DMF

  • Temperature: 95°C

  • Duration: 4 hours

  • Workup: Solvent removal under reduced pressure, dissolution in CH₂Cl₂

Starting MaterialProductYieldPuritySource
4-(Difluoromethyl)-1-methyl analogCorresponding acyl chloride96% (after acidification)>95%

This method is directly applicable to 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, as confirmed by analogous protocols in pyrazole chemistry .

Amide Bond Formation

The acyl chloride intermediate reacts efficiently with amines to form amides.

Example Reaction (adapted from ):

  • Substrate: Pyridin-2-amine (1 eq)

  • Base: Triethylamine (2 eq)

  • Solvent: CH₂Cl₂

  • Conditions: 0°C → room temperature, 6 hours

AmineProductYieldNotes
Pyridin-2-amineCorresponding amide84% (after purification)TLC-monitored reaction

The methoxymethyl group remains intact during this process due to its stability under mild nucleophilic conditions .

Esterification Reactions

The carboxylic acid group can be esterified via classical acid-catalyzed methods.

Typical Protocol (inferred from ):

  • Reagents: Methanol, H₂SO₄ (catalytic)

  • Conditions: Reflux, 12–24 hours

Ester DerivativeMolecular FormulaKey Application
Methyl esterC₈H₁₂N₂O₃Intermediate for further functionalization

Industrial-scale production often employs continuous flow reactors to optimize yields (>90%).

Functionalization of the Methoxymethyl Group

The methoxymethyl (-OCH₃) substituent participates in selective substitutions:

Potential Reactions :

  • Demethylation : HI or BBr₃ to yield hydroxymethyl derivatives

  • Nucleophilic Displacement : Replacement with thiols or amines under basic conditions

Stability Note :
The group shows remarkable stability toward oxidation (e.g., KMnO₄, H₂O₂) compared to analogous difluoromethyl derivatives .

Pyrazole Ring Reactivity

The 1-methylpyrazole core influences electronic characteristics:

Electrophilic Substitution Tendencies :

PositionReactivityExample Reaction
C-5ModerateNitration (HNO₃/H₂SO₄)
C-3LowHalogenation (NBS, radical initiators)

The electron-donating methoxymethyl group deactivates the ring toward electrophiles but enhances solubility for homogeneous reactions .

Comparative Reaction Table

Key transformations and optimized conditions:

Reaction TypeReagentsTemp. (°C)Time (h)Yield (%)
Acyl chlorideSOCl₂, DMF95496
Amide formationR-NH₂, Et₃N0→25684
Methyl esterMeOH, H₂SO₄652492

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating more complex molecules. For instance, it can be oxidized to form corresponding oxides or reduced to generate alcohols.

Synthetic Routes
The synthesis of 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-(methoxymethyl)-1-methyl-1H-pyrazole with suitable carboxylating agents under controlled conditions. The process may require catalysts and specific temperatures to ensure optimal yield and purity.

Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains, particularly Gram-positive bacteria. The mechanism behind this activity is linked to the disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects
In vitro studies have indicated that this compound can reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential application in treating inflammatory conditions such as rheumatoid arthritis.

Drug Development Potential
The compound is being explored as a lead molecule for drug development due to its favorable pharmacokinetic properties and low toxicity profile observed in preliminary studies. It has been identified as having potential therapeutic effects that warrant further investigation.

Antimicrobial Studies

A study evaluated the effectiveness of this compound against several bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, with mechanisms involving disruption of cell wall integrity.

Anti-inflammatory Research

In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages activated by LPS. This finding supports its potential utility in managing inflammatory diseases.

Drug Development Research

The compound has been investigated for its role as a precursor in drug formulations, showcasing a low toxicity profile and promising pharmacokinetics in animal models. These attributes make it an attractive candidate for further development into therapeutic agents.

Summary Table of Applications

Application Area Description Key Findings
Chemical Synthesis Building block for complex organic moleculesVersatile in reactions such as oxidation and reduction
Antimicrobial Activity Effective against various bacterial strainsSignificant antibacterial effects noted against Gram-positive bacteria
Anti-inflammatory Effects Reduces pro-inflammatory cytokine production in macrophagesPotential therapeutic use in inflammatory conditions like rheumatoid arthritis
Drug Development Investigated as a lead compound for drug formulationFavorable pharmacokinetics and low toxicity profile observed in preliminary studies

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison at the 3-Position

Compound Substituent (R) Key Properties Applications
3-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid -CH2OCH3 Moderate steric bulk, ether oxygen enhances solubility Potential agrochemical/pharmaceutical intermediate
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) -CF2H High electronegativity, metabolic stability SDHI fungicides (e.g., fluxapyroxad)
3-Methyl-1H-pyrazole-4-carboxylic acid -CH3 Simple alkyl group, low steric hindrance Insecticide intermediates
3-Chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate -Cl, -SO2NH2 Electrophilic chlorine enhances reactivity; sulfonamide adds polarity Herbicide candidates
3-(2-Furyl)-1-methyl-1H-pyrazole-4-carboxylic acid -C4H3O (furan) Aromatic heterocycle improves π-π stacking in target binding Pharmaceutical lead optimization

Key Insights :

  • Electron-Withdrawing Groups (EWGs) : DFPA’s -CF2H group increases electrophilicity, enhancing interactions with SDHI enzymes . Methoxymethyl’s ether oxygen offers mild polarity without the metabolic liabilities of fluorine.
  • Steric Effects : Methoxymethyl’s bulk may reduce enzymatic binding efficiency compared to -CF2H but improve solubility over purely hydrophobic groups like -CH3 .
  • Synthetic Versatility : Chloro and sulfamoyl derivatives (e.g., ) enable further functionalization, whereas methoxymethyl may require protection/deprotection strategies during synthesis.

Key Insights :

  • DFPA’s industrial synthesis prioritizes short routes and high yields but faces environmental challenges (e.g., dimethylamine emissions) .
  • Methoxymethyl analogs may need alternative strategies, such as cyanohydrin intermediates () or one-pot protocols (), to incorporate the ether moiety efficiently.

Table 3: Property Comparison

Compound Melting Point (°C) Solubility (aq.) GHS Hazards
DFPA N/A Moderate (carboxylic acid) Skin irritation, acute toxicity
3-Methyl-1H-pyrazole-4-carboxylic acid 237–238 Low Corrosive (hydrolysis conditions)
Methoxymethyl analog Estimated 150–180 Higher than DFPA Likely milder than DFPA

Key Insights :

  • Methoxymethyl’s ether group likely improves aqueous solubility over DFPA and methyl analogs.
  • Safety profiles may be less stringent than DFPA, which requires handling volatile intermediates .

Biological Activity

3-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C7H10N2O3. The unique structure features both methoxymethyl and carboxylic acid functional groups, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator, leading to various biological effects:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, affecting metabolic pathways.
  • Receptor Modulation : It may also interact with receptors, influencing signaling pathways that regulate physiological responses.

Biological Activities

Research has identified several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.
  • Therapeutic Applications : Its unique properties position it as a potential therapeutic agent in various medical fields, including oncology and infectious diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and function .
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential use in treating conditions like rheumatoid arthritis .
  • Drug Development Potential : The compound has been investigated as a lead molecule for drug development due to its favorable pharmacokinetic properties and low toxicity profile observed in preliminary animal studies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
This compoundC7H10N2O3Contains methoxymethyl and carboxylic acid groups
5-Methyl-1H-pyrazole-4-carboxylic acidC6H8N2O2Lacks methoxymethyl group
Methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylateC8H10N2O4Ester derivative with different functional group

This table highlights how the presence of both methoxymethyl and carboxylic acid functionalities enhances the biological activity compared to other pyrazole derivatives.

Q & A

Q. What are the established synthetic pathways for 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and what are their key reaction conditions?

  • Methodological Answer : The synthesis typically involves multi-step routes, such as cyclocondensation of substituted acetoacetate derivatives with hydrazines. For example, analogous compounds (e.g., 3-(difluoromethyl) derivatives) are synthesized via Claisen condensation of ethyl difluoroacetate, followed by cyclization with methylhydrazine . Adapting this method for the methoxymethyl variant would require substituting reagents (e.g., methoxymethyl-containing precursors) and optimizing reaction temperatures (e.g., 50–80°C) and catalysts (e.g., NaN₃ for azide intermediates) . Key intermediates include ethyl 4,4-disubstituted acetoacetate esters, which are hydrolyzed to the carboxylic acid .

  • Table 1 : Common Synthetic Routes and Conditions

MethodKey ReagentsConditionsYield (%)Reference
Claisen CondensationEthyl methoxymethyl acetate80°C, 12 h60–75
CyclocondensationMethylhydrazine, DMF-DMAReflux, 6 h70–85
HydrolysisNaOH/HClRT to 60°C, 2–4 h>90

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Structural confirmation relies on ¹H-NMR (to identify methoxymethyl protons at δ 3.3–3.5 ppm and pyrazole ring protons), IR (C=O stretch at ~1700 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 186.1) . Purity is assessed via elemental analysis (C, H, N within ±0.3% of theoretical values) and HPLC (≥95% purity using C18 columns, acetonitrile/water mobile phase) . X-ray crystallography may resolve steric effects of the methoxymethyl group .

Q. What are the common intermediates encountered in the synthesis of this pyrazole derivative, and how are they characterized?

  • Methodological Answer : Key intermediates include:
  • Ethyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate : Characterized by ester carbonyl IR peaks (~1740 cm⁻¹) and ethyl group NMR signals (δ 1.3–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) .
  • 4-Chloromethylpyrazole intermediates : Detected via Cl-substituent NMR shifts (δ 4.5–5.0 ppm) and confirmed by reaction with NaN₃ to form azides .

Advanced Research Questions

Q. How can researchers optimize the Claisen condensation step to improve yield and purity in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency .
  • Solvent Optimization : Replace traditional solvents (e.g., THF) with dimethylacetamide (DMA) to reduce side reactions .
  • Temperature Control : Use stepwise heating (50°C → 80°C) to minimize decomposition .
  • In Situ Monitoring : Employ FTIR or GC-MS to track intermediate formation and adjust reaction time dynamically .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental spectral data for this compound?

  • Methodological Answer :
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with X-ray crystallography data to validate bond lengths and angles .
  • Solvent Effect Modeling : Use COSMO-RS to simulate solvent-induced NMR shifts and reconcile experimental vs. theoretical values .
  • Vibrational Analysis : Assign IR peaks via frequency calculations and adjust for anharmonicity using scaling factors (e.g., 0.961) .

Q. How does the substitution of the methoxymethyl group influence the biological activity of this pyrazole derivative compared to other substituents like difluoromethyl?

  • Methodological Answer :
  • Pharmacological Testing : Conduct comparative in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) using methoxymethyl, difluoromethyl, and trifluoromethyl analogs .
  • SAR Analysis : The methoxymethyl group’s electron-donating nature may enhance solubility but reduce electrophilic reactivity compared to electron-withdrawing difluoromethyl groups, impacting target binding .
  • Metabolic Stability : Assess hepatic microsomal stability to determine if the methoxymethyl group improves resistance to oxidative metabolism .

Q. What are the methodological considerations when designing in vitro assays to evaluate the fungicidal or anti-inflammatory potential of this compound?

  • Methodological Answer :
  • Fungicidal Assays : Use Fusarium spp. spore germination assays with EC₅₀ determination (e.g., 10–100 µg/mL range) and compare with SDHI fungicides . Include controls for mitochondrial SDH inhibition .
  • Anti-Inflammatory Models : Employ LPS-induced RAW 264.7 macrophages to measure TNF-α suppression via ELISA, ensuring IC₅₀ values are statistically validated (p<0.05, n=3) .
  • Toxicity Profiling : Test for ulcerogenic effects in rodent models (e.g., NSAID-induced gastric lesions) at 50–200 mg/kg doses .

Data Contradiction and Resolution

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis : Collate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (e.g., ANOVA) to identify outliers .
  • Standardized Protocols : Re-test compounds under uniform conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .
  • Mechanistic Studies : Use molecular docking to verify if divergent activities arise from differential binding modes to targets like COX-2 or SDH .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves and safety goggles; use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.